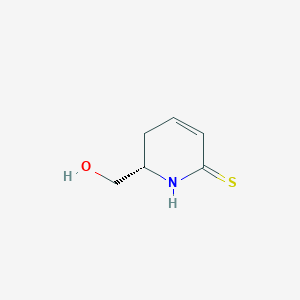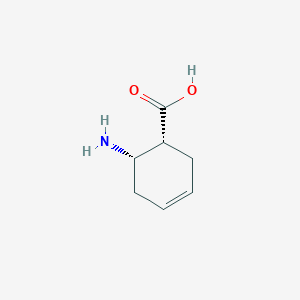![molecular formula C10H10N2O2 B068485 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one CAS No. 163120-48-7](/img/structure/B68485.png)
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, also known as MIM-1, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. MIM-1 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis.
Mechanism Of Action
The mechanism of action of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and its interaction with p53 leads to the degradation of p53 and the inhibition of its transcriptional activity. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one binds to the MDM2 protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have demonstrated that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one can inhibit the growth of tumors in mouse models of cancer.
Advantages And Limitations For Lab Experiments
One advantage of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this pathway in cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in biological studies. One limitation of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. One direction is the development of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one analogs with improved solubility and potency. Another direction is the investigation of the combination of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the MDM2-p53 pathway in cancer cells and its regulation by 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one could lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. It targets the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo, and it has several advantages for use in biological studies. The study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one and the MDM2-p53 pathway could lead to the development of new and improved cancer therapies.
Scientific Research Applications
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and the disruption of this pathway has been shown to inhibit the growth of cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to bind to the MDM2 protein and prevent its interaction with p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
properties
CAS RN |
163120-48-7 |
|---|---|
Product Name |
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13) |
InChI Key |
KZFGXXFMXUKRAK-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
Canonical SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
synonyms |
Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
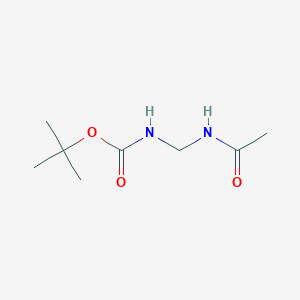
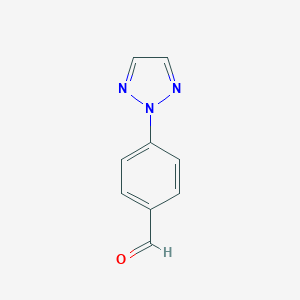
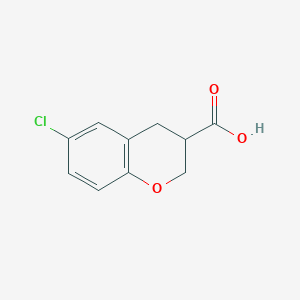
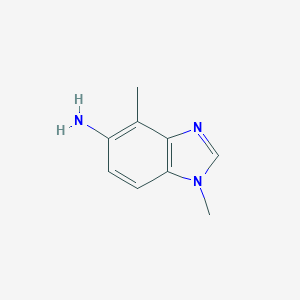

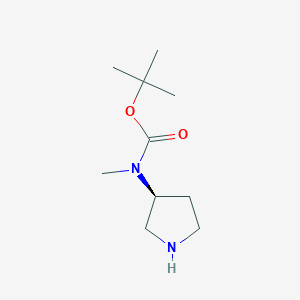
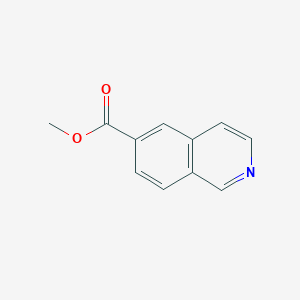
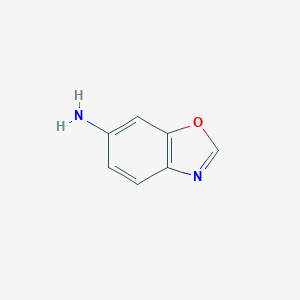
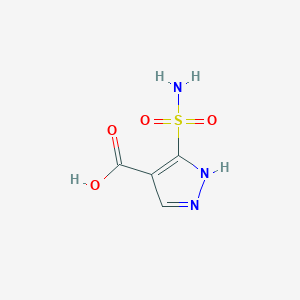
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
